

Application Notes: BMS-561392 for In Vitro Inhibition of TNF- α Release

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Compound of Interest

Compound Name: BMS-561392

Cat. No.: B1667220

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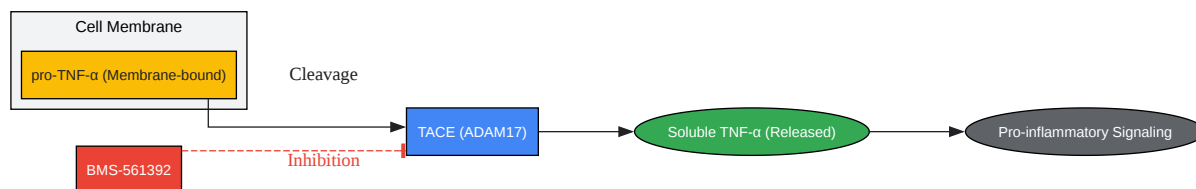
Introduction

Tumor necrosis factor-alpha (TNF- α) is a critical pro-inflammatory cytokine involved in the pathogenesis of numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[1][2] The biological activity of TNF- α is mediated by its soluble form, which is released from the cell surface through proteolytic cleavage of its membrane-anchored precursor, pro-TNF- α . This cleavage is primarily executed by the TNF- α Converting Enzyme (TACE), also known as A Disintegrin and Metalloproteinase 17 (ADAM17).[3][4]

BMS-561392 is a potent and highly selective, novel inhibitor of TACE.[3][4] By blocking the activity of TACE, **BMS-561392** effectively prevents the release of soluble TNF- α , thereby mitigating its pro-inflammatory effects. This makes **BMS-561392** a valuable research tool for studying the roles of TACE and TNF- α in various biological processes and a reference compound in the development of anti-inflammatory therapeutics.[1][5]

Mechanism of Action

BMS-561392 functions by directly inhibiting the enzymatic activity of TACE (ADAM17). TACE is a metalloproteinase that resides on the cell surface. Its primary function in the inflammatory cascade is to cleave the 26 kDa membrane-bound pro-TNF- α into the soluble, biologically active 17 kDa sTNF- α . By inhibiting TACE, **BMS-561392** blocks this crucial processing step, leading to a dose-dependent reduction in the amount of TNF- α released into the extracellular environment.[3]



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Caption: Mechanism of **BMS-561392** action on TNF-α release.

Quantitative Data

BMS-561392 has demonstrated potent inhibition of TACE activity and TNF-α secretion across different in vitro models. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the assay format (enzymatic vs. cell-based).

Compound	Target	Assay Type	IC ₅₀ Value	Cell Line / System	Reference
BMS-561392	TACE	Enzymatic Activity	0.20 nM	In Vitro Study	[6]
BMS-561392	TNF-α Secretion	Cell-Based Assay	0.15 μM	CHO cells expressing pro-TNF-α	[3]
TAPI-I	TACE/MMPs	Cell-Based Assay	0.90 μM	CHO cells expressing pro-TNF-α	[3]

Experimental Protocols

Protocol: In Vitro TNF-α Release Inhibition Assay Using LPS-Stimulated Monocytes

This protocol provides a general framework for evaluating the efficacy of **BMS-561392** in inhibiting TNF- α release from cultured mammalian cells, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW 264.7.^{[1][7]}

Objective: To determine the IC₅₀ of **BMS-561392** for the inhibition of lipopolysaccharide (LPS)-induced TNF- α secretion.

Materials and Reagents:

- THP-1 or RAW 264.7 cells
- RPMI-1640 or DMEM culture medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- **BMS-561392**
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- 96-well cell culture plates
- Human or Murine TNF- α ELISA Kit

Procedure:

- Cell Culture and Seeding:
 - Culture cells in complete medium (containing 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
 - For THP-1 cells, differentiate them into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours prior to the experiment, followed by a 24-hour

rest period in fresh media.

- Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5×10^4 to 1×10^5 cells per well in 100 μL of culture medium.
- Incubate for 2-4 hours to allow cells to adhere.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **BMS-561392** in DMSO.
 - Perform serial dilutions of the **BMS-561392** stock solution in culture medium to achieve final concentrations ranging from 1 nM to 10 μM . Ensure the final DMSO concentration in all wells is $\leq 0.1\%$ to avoid solvent toxicity.
 - Add 50 μL of the diluted compound to the appropriate wells. Include a "vehicle control" group treated with medium containing the same final concentration of DMSO.
- Cell Stimulation:
 - Prepare an LPS solution in culture medium.
 - Add 50 μL of the LPS solution to all wells (except the "unstimulated" control) to achieve a final concentration of 100 ng/mL. The final volume in each well should be 200 μL .
 - Add 50 μL of medium to the "unstimulated" control wells.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours. This incubation time should be optimized based on cell type and LPS concentration to achieve robust TNF- α production.
- Supernatant Collection:
 - Centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells.

- Carefully collect 100-150 μL of the supernatant from each well without disturbing the cell pellet. Store the supernatants at -80°C until analysis.
- Quantification of TNF- α :
 - Measure the concentration of TNF- α in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.

Data Analysis:

- Generate a standard curve using the recombinant TNF- α provided in the ELISA kit.
- Calculate the TNF- α concentration for each sample.
- Normalize the data by setting the TNF- α concentration from the vehicle control (LPS-stimulated, no inhibitor) as 100% release.
- Plot the percent inhibition of TNF- α release against the logarithmic concentration of **BMS-561392**.
- Determine the IC₅₀ value by performing a non-linear regression analysis (four-parameter logistic fit).

Caption: Experimental workflow for TNF- α inhibition assay.

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